SMARCA2 Degradation Potency and Efficiency in Human Cells
SMD-3040 achieves a half-maximal degradation concentration (DC50) of 12 nM and a maximal degradation (Dmax) of 96% for SMARCA2 in HeLa cells . In contrast, the pan-SMARCA2/4/PBRM1 degrader ACBI1 exhibits a DC50 of 6 nM for SMARCA2 in MV-4-11 cells [1]. While ACBI1 appears slightly more potent in its respective assay, this comparison is confounded by different cell lines and, more critically, by ACBI1's lack of paralog selectivity (see below).
| Evidence Dimension | Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 12 nM (HeLa cells) |
| Comparator Or Baseline | ACBI1: 6 nM (MV-4-11 cells) |
| Quantified Difference | SMD-3040 DC50 is 2-fold higher in this cross-cell line comparison. |
| Conditions | Western blot analysis after 24h treatment; HeLa (SMD-3040) vs. MV-4-11 (ACBI1) cells. |
Why This Matters
Potency is a critical factor for efficient target engagement at low concentrations, minimizing potential off-target effects, though selectivity is the paramount differentiator for SMD-3040.
- [1] Farnaby W, Koegl M, Roy MJ, et al. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nat Chem Biol. 2019;15(7):672-680. View Source
